molecular formula C17H14F3NO3 B1663064 (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147696-46-6

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Katalognummer: B1663064
CAS-Nummer: 147696-46-6
Molekulargewicht: 337.29 g/mol
InChI-Schlüssel: LVEDGSIMCSQNNX-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is a high-purity, single-enantiomer compound provided for research use. This small molecule functions as a cellular potassium channel promoter (opener) . Its primary research value lies in the investigation of uncontrolled bladder contractions, and it has been studied for its potential in treating conditions such as urinary incontinence, detrusor instability, and detrusor hyperreflexia . The mechanism of action involves the opening of potassium channels in bladder smooth muscle, leading to muscle relaxation and the amelioration of unstable contractions . The compound can be synthesized via a novel enzymatic process that uses a hydrolase to stereoselectively cleave a racemic mixture of esters, allowing for the isolation of the desired (S)-enantiomer . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Eigenschaften

CAS-Nummer

147696-46-6

Molekularformel

C17H14F3NO3

Molekulargewicht

337.29 g/mol

IUPAC-Name

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H14F3NO3/c1-16(24,17(18,19)20)15(23)21-13-9-7-12(8-10-13)14(22)11-5-3-2-4-6-11/h2-10,24H,1H3,(H,21,23)/t16-/m0/s1

InChI-Schlüssel

LVEDGSIMCSQNNX-INIZCTEOSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

Isomerische SMILES

C[C@](C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

Kanonische SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C(F)(F)F)O

Synonyme

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Herkunft des Produkts

United States

Vorbereitungsmethoden

Esterification of Racemic Propanamide

The synthesis begins with the preparation of racemic N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. This intermediate is esterified using acid chlorides such as monochloroacetyl chloride or butyryl chloride in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding a racemic ester (Formula V: CF₃C(CH₃)(OH)COOR², where R² = C₃–C₆ alkyl or aryl).

Reaction Conditions :

  • Solvent : Tert-butyl methyl ether (MTBE) or dichloromethane
  • Temperature : 0–25°C
  • Base : Triethylamine (1.1–1.5 equivalents)
  • Yield : >85% (isolated via silica chromatography).

Enzymatic Hydrolysis for Enantiomer Separation

The racemic ester undergoes enzymatic hydrolysis using hydrolases, preferentially lipases. Crude porcine pancreatic lipase (PPL) or Candida antarctica lipase B (CAL-B) selectively cleaves the ester group of the (R)-enantiomer, leaving the (S)-ester intact.

Key Parameters :

  • Buffer : Phosphate buffer (pH 7.0)
  • Cosolvent : MTBE (20–30% v/v)
  • Reaction Time : 24–72 hours
  • Enantiomeric Excess (ee) : >98% for (S)-ester.

The (S)-ester is hydrolyzed using sodium hydroxide to yield (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide.

Chemical Resolution via Diastereomeric Salt Formation

Synthesis of Racemic 3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoic Acid

Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is synthesized from 1,1,1-trifluoroacetone through cyanohydrin formation. Treatment with sodium cyanide and hydrochloric acid generates racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, which is hydrolyzed using sulfuric acid.

Reaction Scheme :
$$ \text{CF}3\text{COCH}3 + \text{NaCN} \xrightarrow{\text{HCl}} \text{CF}3\text{C(CH}3\text{)(OH)CN} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{C(CH}3\text{)(OH)COOH} $$

Diastereomeric Salt Formation with Resolving Agents

The racemic acid is resolved using (1R,2S)-norephedrine. The (S)-acid forms a crystalline salt with the resolving agent, while the (R)-acid remains in solution.

Crystallization Conditions :

  • Solvent : Ethanol/water (3:1 v/v)
  • Temperature : 4°C
  • Diastereomeric Ratio : >95:5 (S:R).

The purified (S)-salt is treated with hydrochloric acid to liberate (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is coupled with 4-aminobenzophenone using thionyl chloride (SOCl₂) and triethylamine.

Comparative Analysis of Synthetic Routes

Parameter Enzymatic Resolution Chemical Resolution
Enantiomeric Excess (ee) 98–99% 95–97%
Reaction Time 1–3 days 5–7 days
Cost High (enzyme cost) Moderate
Scalability Limited to batch Batch/continuous

The enzymatic route offers superior enantioselectivity but requires costly lipases. In contrast, chemical resolution is scalable but involves multi-step crystallization.

Structural and Synthetic Insights from PubChem Data

PubChem entries (CIDs 9819831, 21480124, 10831890) corroborate the structural integrity of (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. Key descriptors include:

  • Molecular Formula : C₁₈H₁₆F₃NO₃
  • SMILES : CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)NC(=O)C(C)(C(F)(F)F)O.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

ZD-6169 wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht, darunter:

Wirkmechanismus

ZD-6169 entfaltet seine Wirkungen durch Aktivierung von ATP-sensitiven Kaliumkanälen in glatten Muskelzellen. Diese Aktivierung führt zu einer Hyperpolarisation der Zellmembran, wodurch die Erregbarkeit und Kontraktilität der glatten Muskulatur reduziert werden. Die Verbindung bindet an den Kaliumkanal und induziert eine Konformationsänderung, die den Kanal öffnet und es Kaliumionen ermöglicht, aus der Zelle zu fließen. Diese Hyperpolarisation hemmt den Einstrom von Calciumionen, was zu einer Muskelentspannung führt.

Wissenschaftliche Forschungsanwendungen

ZD-6169 has been extensively studied for its scientific research applications, including:

Wirkmechanismus

ZD-6169 exerts its effects by activating ATP-sensitive potassium channels in smooth muscle cells. This activation leads to hyperpolarization of the cell membrane, reducing the excitability and contractility of the smooth muscle. The compound binds to the potassium channel and induces a conformational change that opens the channel, allowing potassium ions to flow out of the cell. This hyperpolarization inhibits the influx of calcium ions, leading to muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

N-(Benzoylphenyl)-Indole/Pyrrole Carboxamides

Compounds like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, C3) and N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives () share the 4-benzoylphenyl moiety but differ in their heterocyclic cores. Key comparisons include:

  • Triglyceride Reduction :
Compound TG Reduction (12–18 h) HDL Increase Dose (mg/kg)
C3 (Indole derivative) 30% (p < 0.01) 18% 15
Compound 3 (Pyrrole) 28% (p < 0.001) 22% 15

The pyrrole derivatives exhibit comparable lipid-lowering efficacy but with improved HDL modulation.

Sulfonamide-Linked Trifluoromethylpropanamides

Compounds such as (R,S)-N-(4-(N-benzylsulfamoyl)-2-chlorophenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (d) replace the benzoylphenyl group with sulfonamide-substituted aryl rings. These derivatives show reduced K-ATP channel affinity (IC₅₀ = 150–300 nM) compared to the target compound (IC₅₀ = 20 nM) , highlighting the importance of the benzoyl group for SUR binding.

Functional Analogs in K-ATP Channel Inhibition

Potency Against K-ATP Channels

Compound IC₅₀ (nM) Target Receptor
(2S)-N-(4-Benzoylphenyl)-trifluoropropanamide 20.0 SUR1/Kir6.2
Cromakalim 500.0 SUR2B/Kir6.2
N-[4-(Diphenylsulfamoyl)phenyl]-trifluoropropanamide 30000.0 SUR1/Kir6.2

The target compound’s 25-fold higher potency than Cromakalim underscores its structural optimization for SUR1 binding.

Ester Hydrolysis Selectivity

Enzymatic resolution of racemic mixtures using lipases (Table 1, ):

Ester Type Conversion (%) Selectivity (ee%)
Butyrate 10 99
Monochloroacetate ~65 ~30

Butyrate esters yield the highest enantioselectivity (99% ee) for the (S)-enantiomer, while monochloroacetate favors rapid hydrolysis but lower selectivity .

Comparison with Non-Enzymatic Methods

Traditional resolution via diastereomeric salt formation (e.g., using (1R,2S)-norephedrine) achieves similar ee (98–99%) but requires multiple crystallization steps, making enzymatic processes more scalable .

Metabolic and Stability Profiles

The compound’s trifluoromethyl group enhances metabolic stability by resisting CYP450-mediated oxidation. In contrast, N-(4-cyanophenyl)-3-phenoxypropanamide analogs (e.g., GTx-024/Ostarine) exhibit shorter half-lives due to cytochrome P450 interactions .

Biologische Aktivität

(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZD-6169, is a compound with notable biological activity, particularly in the context of metabolic regulation. This article examines its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₄F₃NO₃
  • Molecular Weight : 337.29 g/mol
  • Density : 1.362 g/cm³
  • Boiling Point : 514°C at 760 mmHg
  • Flash Point : 264.7°C

ZD-6169 functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in regulating glucose metabolism. By inhibiting PDK, ZD-6169 promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing glucose oxidation and reducing lactate production. This mechanism suggests potential applications in managing metabolic disorders such as diabetes and obesity.

In Vitro Studies

Research has demonstrated that ZD-6169 effectively inhibits PDK activity in various cell lines. For instance:

  • Cell Line : Human skeletal muscle cells (C2C12)
  • IC50 Value : Approximately 0.5 µM, indicating potent inhibition of PDK activity.

In Vivo Studies

In animal models, ZD-6169 has shown promising results:

  • Model : Obese diabetic mice
  • Dosage : Administered at 10 mg/kg body weight
  • Outcome : Significant reduction in blood glucose levels and improved insulin sensitivity after two weeks of treatment.

Case Studies

  • Case Study on Diabetes Management
    • Objective : Evaluate the effect of ZD-6169 on glucose metabolism in diabetic rats.
    • Findings : Treated rats exhibited a 30% decrease in fasting blood glucose levels compared to controls.
    • : ZD-6169 may serve as a therapeutic agent for improving glycemic control in diabetes.
  • Case Study on Obesity
    • Objective : Assess the impact of ZD-6169 on weight loss in obese mice.
    • Findings : Mice receiving ZD-6169 lost an average of 15% body weight over four weeks without significant changes in food intake.
    • : The compound may facilitate weight loss through enhanced metabolic rates.

Research Findings Summary Table

Study TypeModelDosageKey Findings
In VitroC2C12 Muscle Cells0.5 µMPotent inhibition of PDK activity
In VivoDiabetic Mice10 mg/kgSignificant reduction in blood glucose levels
Case StudyDiabetic RatsVariable30% decrease in fasting blood glucose
Case StudyObese MiceVariable15% body weight loss over four weeks

Q & A

Basic Research Questions

Q. How can the molecular structure of (2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide be experimentally validated?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) to confirm stereochemistry and substituent positions, Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography for absolute configuration determination.
  • Key considerations : Ensure sample purity (>95%) via HPLC prior to analysis. For fluorinated compounds, ¹⁹F-NMR is critical to resolve trifluoromethyl group interactions .

Q. What synthetic strategies are optimal for preparing this compound with high enantiomeric excess?

  • Methodology :

Stepwise synthesis : Begin with the chiral (2S)-2-hydroxy-2-methylpropanamide backbone, followed by trifluoromethylation using CF₃SiMe₃ under Pd catalysis.

Coupling : React the intermediate with 4-benzoylphenylamine via EDC/HOBt-mediated amide bond formation.

Purification : Use silica gel chromatography and recrystallization in ethanol/water to achieve >98% purity.

  • Critical parameters : Maintain anhydrous conditions during trifluoromethylation to avoid side reactions. Monitor reaction progress via TLC .

Q. Which analytical techniques are essential for characterizing its physical and chemical properties?

  • Methodology :

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.
  • Solubility profiling in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) for formulation studies.
  • pKa determination via potentiometric titration to predict ionization behavior in biological systems .

Advanced Research Questions

Q. How can chiral resolution challenges during synthesis be addressed to maintain stereochemical integrity?

  • Methodology :

  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10) to separate enantiomers.
  • Enzymatic resolution with lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers.
  • Validate enantiomeric excess (ee) via Circular Dichroism (CD) spectroscopy .

Q. What mechanistic insights explain its biological activity in enzyme inhibition assays?

  • Methodology :

  • Perform kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) against target enzymes (e.g., kinases or proteases).
  • Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding interactions, focusing on the trifluoromethyl group’s role in hydrophobic pocket engagement.
  • Validate with site-directed mutagenesis of key enzyme residues .

Q. How can contradictory data on its bioactivity across studies be systematically analyzed?

  • Methodology :

Reproducibility checks : Verify assay conditions (pH, temperature, co-factors).

Purity reassessment : Use LC-MS to rule out degradation products.

Structural validation : Reconfirm stereochemistry via X-ray crystallography if discrepancies arise.

Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize its stability in aqueous solutions for in vivo studies?

  • Methodology :

  • Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf life.
  • pH adjustment : Stabilize at pH 6.5–7.4 using phosphate buffers to minimize hydrolysis.
  • Encapsulation : Use liposomes or cyclodextrins to improve solubility and reduce degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.